(2-Chlorobenzyl)cyanamide
Overview
Description
(2-Chlorobenzyl)cyanamide is an organic compound with the molecular formula C8H7ClN2 It features a benzyl group substituted with a chlorine atom at the ortho position and a cyanamide group
Mechanism of Action
Target of Action
Cyanamides, in general, are known to interact with various enzymes and proteins in the body .
Mode of Action
(2-Chlorobenzyl)cyanamide likely interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) interacts with an electrophile (a molecule that accepts an electron pair). The cyanamide moiety in this compound contains a nucleophilic amino group and an electrophilic nitrile unit, which may facilitate these interactions .
Biochemical Pathways
For instance, they can be involved in cyanation reactions, which are crucial for the synthesis of structurally diverse products containing the nitrile function .
Pharmacokinetics
The molecular weight of this compound is 151593 , which is within the optimal range for drug-like molecules, suggesting it may have favorable ADME properties.
Result of Action
It’s worth noting that cyanamides can have various biological effects depending on their structure and the context in which they are used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, cyanides, which are structurally related to cyanamides, can be affected by environmental conditions such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chlorobenzyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with sodium cyanamide under basic conditions. The reaction typically proceeds as follows:
- Dissolve sodium cyanamide in water.
- Add 2-chlorobenzyl chloride to the solution.
- Stir the mixture at room temperature for several hours.
- Extract the product with an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorobenzyl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The cyanamide group can be reduced to form primary amines or oxidized to form nitriles.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzyl cyanamides with various functional groups.
Oxidation and Reduction: Products include primary amines and nitriles.
Cyclization Reactions: Products include heterocyclic compounds with potential pharmaceutical applications.
Scientific Research Applications
(2-Chlorobenzyl)cyanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl Cyanamide: Similar structure but lacks the chlorine substituent.
(4-Chlorobenzyl)cyanamide: Chlorine atom is at the para position instead of the ortho position.
(2-Bromobenzyl)cyanamide: Bromine atom replaces the chlorine atom.
Uniqueness
(2-Chlorobenzyl)cyanamide is unique due to the presence of the chlorine atom at the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2-chlorophenyl)methylcyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLVNCALIGQANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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